4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is an organic compound classified under the category of α,β-unsaturated carboxylic acids. It is characterized by the presence of a dimethylaniline moiety and an oxobutenoic acid structure. The compound has the molecular formula and a molecular weight of 219.24 g/mol. Its CAS numbers are 198220-53-0 and 31460-31-8, indicating its unique identification in chemical databases .
The synthesis of 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid typically involves the following steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product .
The molecular structure of 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid can be described as follows:
InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6+
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O
This structure indicates that the compound possesses both hydrophobic (due to the aromatic rings) and hydrophilic (carboxylic acid group) characteristics, which can influence its solubility and reactivity .
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is capable of undergoing several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid involves its interaction with biological targets at the molecular level:
Further studies are required to elucidate specific pathways and targets for this compound.
The applications of 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid span several fields:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4